

Flugestone Acetate: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Flugestone	
Cat. No.:	B1219737	Get Quote

Abstract

Flugestone acetate (FGA), a synthetic progestin, has been a cornerstone in veterinary medicine for the synchronization of estrus in sheep and goats. This technical guide provides an in-depth overview of its chemical structure, physicochemical and pharmacological properties, and mechanism of action. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of current knowledge. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams. While FGA's primary action is through high-affinity binding to the progesterone receptor, it also exhibits some glucocorticoid activity. Its pharmacokinetic profile, particularly its absorption and metabolism following intravaginal administration, has been characterized in target species. This guide synthesizes available data to facilitate a deeper understanding of flugestone acetate and to support further research and development.

Chemical Structure and Identifiers

Flugestone acetate, systematically named [(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate, is a synthetic pregnane steroid.[1] It is a derivative of progesterone and 17α -hydroxyprogesterone.

Table 1: Chemical Identifiers of Flugestone Acetate



Identifier	Value	
IUPAC Name	[(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate[1]	
CAS Number	2529-45-5[1]	
Molecular Formula	C23H31FO5[1]	
Molecular Weight	406.49 g/mol [2]	
PubChem CID	10476437[1]	
ChEMBL ID	CHEMBL2106773[1]	
UNII	X60881643X[1]	
Synonyms	Flurogestone acetate, Cronolone, FGA, SC-9880[1][3]	

Physicochemical Properties

Flugestone acetate is a white to off-white crystalline solid. Its solubility and other physical properties are crucial for its formulation and delivery, particularly in intravaginal sponges used in veterinary applications.

Table 2: Physicochemical Properties of Flugestone Acetate



Property	Value	
Melting Point	224-226 °C	
Boiling Point	526.7 ± 50.0 °C (Predicted)	
Solubility	Soluble in alcohol, sparingly soluble in chloroform and methanol, slightly soluble in ethyl acetate, and practically insoluble in water.	
рКа	13.09 ± 0.70 (Predicted)	
Appearance	White to off-white crystalline powder	
Storage	Store in a cool, dry place away from direct sunlight.	

Pharmacology Mechanism of Action

Flugestone acetate is a potent synthetic progestogen. Its primary mechanism of action involves binding to and activating progesterone receptors (PRs). This interaction mimics the effects of endogenous progesterone. In the context of estrus synchronization, FGA exerts negative feedback on the hypothalamus and pituitary gland, suppressing the release of gonadotropin-releasing hormone (GnRH) and, consequently, follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This inhibition of gonadotropin secretion prevents follicular development and ovulation. Upon withdrawal of the FGA-containing device, the negative feedback is removed, leading to a surge in GnRH, FSH, and LH, which in turn triggers synchronized follicular growth and ovulation.

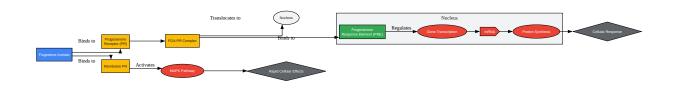
Flugestone acetate has been reported to be approximately 20-25 times more potent than progesterone.[4][5][6] Besides its progestogenic activity, FGA also possesses some glucocorticoid effects due to its ability to bind to glucocorticoid receptors (GRs). However, it is reported to be devoid of estrogenic and androgenic activity.[7]

Signaling Pathways



The activation of progesterone receptors by **flugestone** acetate initiates a cascade of intracellular events. The classical genomic pathway involves the binding of the FGA-PR complex to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to the synthesis of proteins that mediate the physiological effects of the hormone.

In addition to the classical genomic pathway, progestins can also elicit rapid, non-genomic effects. These are mediated by membrane-associated progesterone receptors and involve the activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. The interplay between these genomic and non-genomic pathways is crucial for the full spectrum of progestin action.



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Figure 1. Simplified diagram of the progesterone receptor signaling pathway activated by **Flugestone** Acetate.

Pharmacokinetics

The pharmacokinetic profile of **flugestone** acetate has been primarily studied in sheep and goats, the target species for its veterinary use.

Table 3: Pharmacokinetic Parameters of **Flugestone** Acetate in Sheep and Goats (Intravaginal Administration)

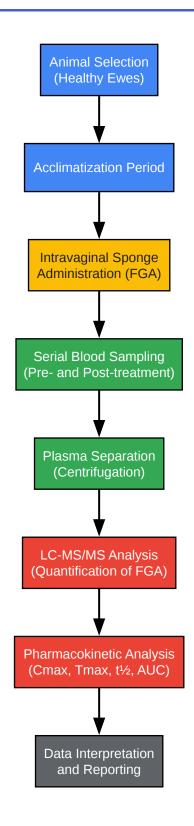


Parameter	Sheep	Goats
Route of Administration	Intravaginal sponge	Intravaginal sponge
Dosage	30 or 40 mg	45 mg
Absorption	Readily absorbed	Readily absorbed
Plasma Concentration	Relatively constant during treatment	Two plateaus observed: 0.77 μg/L (days 0-2) and 0.53 μg/L (days 3-9)
Metabolism	Metabolized mainly into hydroxylated products	Metabolized to a number of hydroxylated products
Elimination Half-life (t½)	Biphasic elimination after sponge removal: rapid phase (t½ = 1.6 hours) and slower phase (t½ = 28.7 hours)	Plasma concentrations below the limit of detection within 24 hours after sponge removal
Excretion	Primarily in feces and urine	Not specified

Experimental Protocol: Pharmacokinetic Study in Sheep (Conceptual)

While specific detailed protocols are proprietary, a general workflow for a pharmacokinetic study of **flugestone** acetate in sheep can be outlined.





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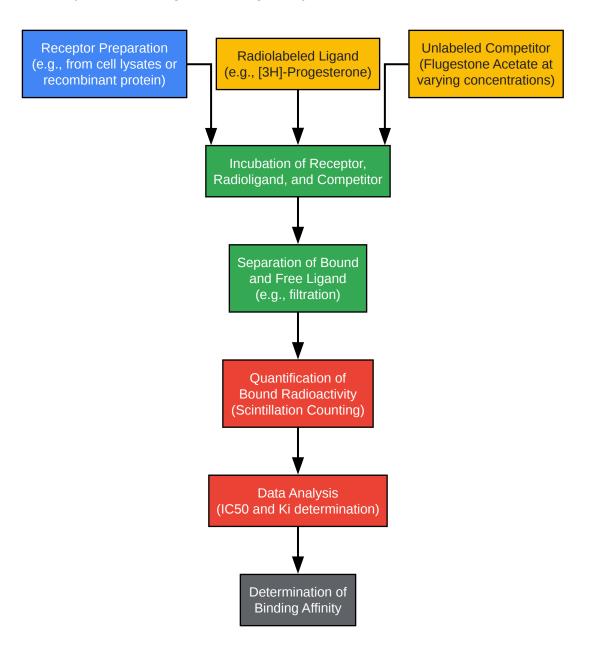
Figure 2. Conceptual workflow for a pharmacokinetic study of **Flugestone** Acetate in sheep.

Experimental Methodologies



Receptor Binding Assay (Conceptual)

To determine the binding affinity of **flugestone** acetate to progesterone and glucocorticoid receptors, a competitive radioligand binding assay is a standard method.



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Figure 3. Conceptual workflow for a competitive radioligand binding assay.

Conclusion



Flugestone acetate is a well-characterized synthetic progestin with established applications in veterinary medicine. Its high potency and predictable pharmacokinetic profile make it an effective tool for estrus synchronization. This technical guide has summarized the key chemical, physical, and biological properties of **flugestone** acetate, providing a valuable resource for researchers and drug development professionals. While its primary mechanism of action through the progesterone receptor is well understood, further research into its specific interactions with various signaling pathways and a more precise quantification of its binding affinities would provide a more complete understanding of this important veterinary drug.

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